molecular formula C15H13NO4 B1330095 4-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 5330-71-2

4-{[(Benzyloxy)carbonyl]amino}benzoic acid

Cat. No. B1330095
CAS RN: 5330-71-2
M. Wt: 271.27 g/mol
InChI Key: XRKLFEVNZWRMCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, the synthesis of azo-benzoic acids involved the use of spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR to confirm the structures of the compounds . Another study reported the synthesis of a molecule with anchoring groups for solar cell applications, which involved a combined experimental and computational approach . Additionally, the synthesis of radiolabeled methyl 4-(2,5-dihydroxybenzylamino)benzoate was achieved through a series of reactions starting

Scientific Research Applications

Synthesis of Novel Amino Acids

4-{[(Benzyloxy)carbonyl]amino}benzoic acid derivatives have been used in the synthesis of novel amino acids, like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz). These compounds show promise as building blocks in the synthesis of peptidomimetics and serve as scaffolds in combinatorial chemistry, highlighting their versatility in molecular construction (Pascal et al., 2000).

Lanthanide Coordination Compounds

Research has shown the utility of 4-benzyloxy benzoic acid derivatives in the formation of lanthanide coordination compounds. These compounds exhibit notable photoluminescent properties, which are influenced by electron-donating and electron-withdrawing groups. This application is crucial for the development of new materials with specific light-emitting properties (Sivakumar et al., 2010).

Pharmacokinetics Studies

Studies have also been conducted on related benzoic acid derivatives to understand their pharmacokinetics in biological systems, such as in rats. These studies are important for comprehending how such compounds behave in living organisms, potentially guiding their use in medicinal applications (Xu et al., 2020).

Radiopharmaceutical Synthesis

Derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been used in the synthesis of radiopharmaceuticals. These compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, are important for medical imaging and diagnostic purposes, showcasing their potential in the field of nuclear medicine (Taylor et al., 1996).

Synthesis of Azo-Benzoic Acids

The derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been involved in the synthesis of azo-benzoic acids, which are useful for various applications, including the development of dyes and pigments. These compounds exhibit unique properties due to their acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).

Preparation of Liquid Crystal Intermediates

Compounds related to 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been synthesized as intermediates in the production of liquid crystals. These intermediates are crucial for developing ferroelectric and antiferroelectric liquid crystals, highlighting their significance in material science and electronic display technology (Qing, 2000).

Synthesis of Schiff Bases

Derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been used in the synthesis of Schiff bases, which have shown potential antibacterial properties. These compounds are valuable in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Parekh et al., 2005).

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKLFEVNZWRMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277484
Record name 4-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Benzyloxy)carbonyl)amino)benzoic acid

CAS RN

5330-71-2
Record name 5330-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aqueous NaOH (2N, 1.93 g, 48.3 mmol) was added to a solution of 4-aminobenzoic acid (3.0 g, 21.90 mmol) in H2O at 0° C. A clear solution appeared within 5 min. Then, benzyl carbonochloridate (4.45 g, 26.28 mmol) was added dropwise to the mixture and it was heated to room temperature and stirred for 2 h. The reaction mixture was diluted with water and separated with ether. The aqueous layer was cooled to 0° C. temperature and acidified with 6M HCl. The solid was collected by filtration, washed with water and dried. The crude solid was recrystallized from ethyl acetate-hexane to furnish 4-(benzyloxycarbonylamino)benzoic acid 10 (5.0 g, 84%) as a white solid.
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Synthesis routes and methods II

Procedure details

A 500 ml, round-bottom, three-neck flask was charged with 300 ml of water, 33.55 g (0.40 mole) of sodium bicarbonate, and 19.33 g (0.14 mole) of p-aminobenzoic acid (PABA). The resultant solution was stirred mechanically as 25.0 ml (30.0 g, 0.18 mole) of carbobenzoxy chloride was added dropwise over a period of one hour. Once addition was complete, the thick, white suspension which had formed was allowed to stir overnight. This suspension was suction filtered, and further work-up of both the filtrate (A), and the filtered solid (B) afforded the desired product. The filtrate (A) was acidified with concentrated hydrochloric acid to pH 1, and the white precipitate which formed was isolated by filtration and washed with water until the filtrate was neutral. This precipitate was dissolved in 1 N NaOH and extracted with 100 ml of ether. The ether layer was back extracted twice with 60 ml of 1 N NaOH and these extracts were pooled with the first aqueous layer. Acidification of the pooled basic layer to pH 1 yielded a copious white precipitate which was collected on a filter and washed with water until the filtrate was neutral. The moist solid was freed of water by dissolving it in ethyl acetate (EtOAc, 200 ml), draining off the several milliliters of water which rapidly settled out, drying over magnesium sulfate, and taking the colorless solution to dryness in vacuo. Yield 6.05 g of Z-PABA-OH as a white powder.
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Fioravanti, A Romanelli, N Mautone… - …, 2020 - Wiley Online Library
Abstract: LSD1 is a lysine demethylase highly involved in initiation and development of cancer. To design highly effective covalent inhibitors, a strategy is to fill its large catalytic cleft by …
J Peiró Cadahía, J Bondebjerg… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen …
Number of citations: 54 pubs.acs.org

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